5-Chloro-3-ethyl-8-methylquinolin-2-amine
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Overview
Description
5-Chloro-3-ethyl-8-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Chloro-3-ethyl-8-methylquinolin-2-amine, often involves multicomponent reactions and cyclization processes. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-8-methylquinolin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
Scientific Research Applications
5-Chloro-3-ethyl-8-methylquinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-8-methylquinolin-2-amine involves its interaction with specific molecular targets. Quinoline derivatives often target enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to cell death . This mechanism is particularly effective against bacterial infections and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Used as an antimalarial drug, it shares the quinoline scaffold but has different substituents.
Hydroxychloroquine: Similar to chloroquine, it is used for its antimalarial and anti-inflammatory properties.
Quinoline N-oxides: These are oxidized derivatives of quinoline with distinct chemical properties.
Uniqueness
5-Chloro-3-ethyl-8-methylquinolin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a chloro, ethyl, and methyl group on the quinoline ring makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
5-chloro-3-ethyl-8-methylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3,(H2,14,15) |
InChI Key |
PCLCMDPMBURRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1N)C)Cl |
Origin of Product |
United States |
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